molecular formula C8H15N5O B13573672 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide

Cat. No.: B13573672
M. Wt: 197.24 g/mol
InChI Key: FWHAJTSZZWTMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide is a useful research compound. Its molecular formula is C8H15N5O and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C8H15N5O
  • Molecular Weight : 197.23 g/mol

Antimicrobial Activity

Recent studies have shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of 1,2,4-triazole showed promising activity against various bacterial strains. The presence of the amino group in this compound enhances its interaction with microbial enzymes, potentially increasing its efficacy against pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been noted in several studies. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. In vitro assays revealed that it could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely investigated. A study focused on the synthesis of various triazole-containing compounds and their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cancer progression.
  • Cellular Signaling : It may modulate signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model in vitro. Treatment with this compound resulted in a reduction of inflammatory markers by approximately 50% at a concentration of 10 µM .

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-butan-2-ylacetamide

InChI

InChI=1S/C8H15N5O/c1-3-6(2)11-7(14)4-13-5-10-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,11,14)

InChI Key

FWHAJTSZZWTMQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C=NC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.